molecular formula C12H20N2 B3145670 N1-Benzyl-N3-ethyl-1,3-propanediamine CAS No. 57857-09-7

N1-Benzyl-N3-ethyl-1,3-propanediamine

Cat. No.: B3145670
CAS No.: 57857-09-7
M. Wt: 192.3 g/mol
InChI Key: JUKWGSHQJBRVCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N3-ethyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with benzyl chloride and ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N3-ethyl-1,3-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-Benzyl-N3-ethyl-1,3-propanediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Benzyl-N3-ethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N1-Benzyl-N3,N3-dimethyl-1,3-propanediamine
  • N1-Benzyl-N3-(1-phenylethyl)-1,3-propanediamine
  • N1-ethyl-N1-(2-methoxyphenyl)-1,3-propanediamine hydrobromide
  • N1-(1-methyldecyl)-1,3-propanediamine

Uniqueness

N1-Benzyl-N3-ethyl-1,3-propanediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups on the nitrogen atoms of 1,3-propanediamine allows for unique interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

N'-benzyl-N-ethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-2-13-9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKWGSHQJBRVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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